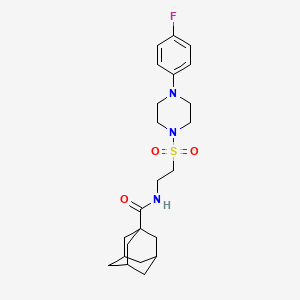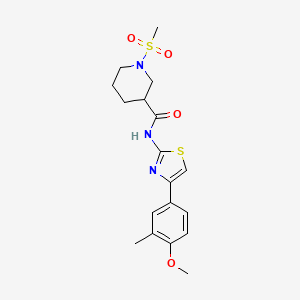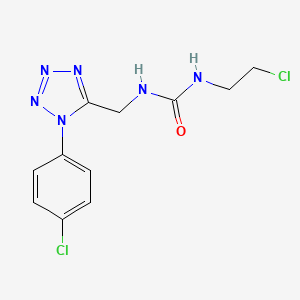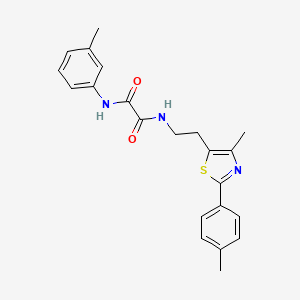
2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of DNA-Dependent Protein Kinase Inhibitors
- 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate is utilized as a key intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. This compound plays a critical role in the development of specific inhibitors for cancer therapy (Rodriguez Aristegui et al., 2006).
Studies on Sulfenamides and Anodic Oxidation
- In a study exploring sulfenamides, the controlled potential electrolysis of N-(2-nitrophenylthio) amines including morpholine, reveals insights into anodic oxidation processes, which are significant in organic synthesis and industrial applications (Sayo et al., 1983).
Hydrogen Bonding in Proton-Transfer Compounds
- Morpholine derivatives are studied for their hydrogen-bonding patterns in proton-transfer compounds. This research is important for understanding molecular interactions in various chemical systems (Smith et al., 2011).
Development of Neurokinin-1 Receptor Antagonists
- Morpholine acetals have been structurally modified for the development of potent neurokinin-1 (hNK-1) receptor antagonists, which are significant in treating various disorders related to Substance P (Hale et al., 1998).
Synthesis of Heterocyclic Polymers
- 1,3-diphthalimidobenzene derivatives, including morpholine derivatives, are potent reagents in the synthesis of heterocyclic polymers, used in various industrial applications (Kovalevsky et al., 1998).
Photophysical Characterization in Chemistry
- Studies on compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine have provided valuable insights into the photophysical properties of chemical compounds, which are important in the field of materials science (Chin et al., 2010).
Continuous Synthesis and Purification
- The coupling of flow reactors with chromatography modules, using morpholine in nucleophilic aromatic substitution reactions, demonstrates advancements in continuous synthesis and purification in chemical processing (O'Brien et al., 2012).
Analysis in Environmental Chemistry
- Methods for determining aliphatic amines, including morpholine, in wastewater and surface water have been developed, which are crucial in environmental monitoring and protection (Sacher et al., 1997).
Development of Active Pharmaceutical Ingredients
- The continuous production of ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM), a key intermediate in the synthesis of Linezolid, an antibiotic, highlights the importance of morpholine derivatives in pharmaceutical manufacturing (Pereira et al., 2021).
Applications in Photopolymerization
- Novel water-soluble photoinitiators, such as sodium 4-[2-(4-morpholino)benzoyl-2-dimethylamino]butylbenzenesulfonate (MBS), have been developed for environmentally friendly photopolymerization processes (Kojima et al., 1998).
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-3-9-1-2-10-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICZBDMQDDKMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(CN1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)

![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)

![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)





![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)

![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)